3-Keto-5Beta-Abiraterone, also known as 17-(3-pyridyl)-5α-androst-16-en-3-one, is an active metabolite of abiraterone acetate. This compound has garnered attention due to its androgenic activity and its role in stimulating prostate cancer progression. It is formed through a series of metabolic conversions starting from abiraterone acetate, which is widely used in the treatment of metastatic castration-resistant prostate cancer. The formation of 3-keto-5Beta-abiraterone may counteract the therapeutic effects of abiraterone acetate, leading to investigations into the inhibition of its formation as a potential adjunct treatment strategy .
3-Keto-5Beta-Abiraterone is classified under the category of synthetic steroids. It is specifically categorized as an androgen biosynthesis inhibitor, which plays a significant role in regulating hormone levels involved in prostate cancer progression. Its chemical structure and properties align it with other steroid compounds, making it relevant in both pharmacological and biochemical research settings .
The synthesis of 3-keto-5Beta-abiraterone primarily occurs through metabolic processes involving several enzymatic conversions:
This multi-step synthesis highlights the complexity of steroid metabolism and the potential for various inhibitors to influence the final product.
The molecular formula for 3-keto-5Beta-abiraterone is C24H31NO, with a molar mass of approximately 349.518 g/mol. The compound features a steroid backbone typical of androgens, characterized by four fused carbon rings. Its structural representation includes a pyridine ring at the C17 position, contributing to its biological activity .
The stereochemistry and functional groups present in its structure are crucial for its interaction with androgen receptors and other biological targets.
The primary chemical reactions involving 3-keto-5Beta-abiraterone include:
These reactions are critical in understanding how this compound can influence androgen levels in clinical contexts, particularly in prostate cancer treatment .
The mechanism of action for 3-keto-5Beta-abiraterone revolves around its role as an androgenic metabolite that can potentially stimulate prostate cancer cell growth. While abiraterone acetate inhibits the CYP17 enzyme responsible for androgen biosynthesis, 3-keto-5Beta-abiraterone may counteract these effects by providing androgenic signals that promote tumor progression .
This duality in action underscores the importance of monitoring metabolite levels during treatment with abiraterone acetate to ensure optimal therapeutic outcomes.
These properties are essential for understanding how the compound behaves in biological systems and its potential interactions with other drugs or metabolites .
3-Keto-5Beta-Abiraterone has significant implications in cancer research, particularly regarding prostate cancer therapies. Its role as an active metabolite necessitates further investigation into how it affects treatment efficacy when using abiraterone acetate. Additionally, studies are exploring the use of inhibitors like dutasteride to mitigate the effects of this metabolite, aiming to enhance the clinical effectiveness of existing therapies .
3-Keto-5β-abiraterone (5β-Abi) is a clinically significant metabolite originating from the multi-step biotransformation of the prostate cancer therapeutic abiraterone acetate. Orally administered abiraterone acetate is first hydrolyzed by esterases to yield abiraterone, the pharmacologically active form that inhibits CYP17A1 (17α-hydroxylase/17,20-lyase), thereby blocking de novo androgen synthesis. The critical initial activation step occurs when 3β-hydroxysteroid dehydrogenase (3β-HSD), primarily the isoenzyme HSD3B1, oxidizes abiraterone to Δ4-abiraterone (D4A). This conversion introduces a Δ4,3-keto moiety essential for subsequent reduction [1] [4].
D4A serves as the branch point for divergent metabolic pathways:
This pathway is conserved in vitro (LAPC4, C4-2, VCaP prostate cancer cell lines) and in vivo, with all six downstream metabolites (three 5α-reduced and three 5β-reduced) detected in sera of patients undergoing abiraterone acetate therapy [1] [3].
Table 1: Metabolic Pathway of Abiraterone to 5β-Abiraterone
Substrate | Enzyme | Product | Reaction Type |
---|---|---|---|
Abiraterone acetate | Esterases | Abiraterone | Hydrolysis |
Abiraterone | 3β-HSD (HSD3B1) | Δ4-Abiraterone (D4A) | Oxidation/Isomerization |
Δ4-Abiraterone (D4A) | 5β-Reductase (AKR1D1) | 3-Keto-5β-abiraterone (5β-Abi) | Irreversible reduction |
3-Keto-5β-abiraterone | 3α-Hydroxysteroid dehydrogenases | 3α-OH-5β-Abi | Reversible reduction |
The stereochemical outcome of C5 reduction (5α vs. 5β) dictates the biological fate and activity of D4A metabolites:
5β-Reduction: Induces a ~90° bend in the A/B ring junction (cis-fusion), disrupting receptor binding pockets and accelerating hepatic clearance [1] [5].
Functional Implications:
Clinically, 5β-Abi and its 3α/3β-OH congeners are detectable in patient serum but at lower concentrations than 5α-Abi metabolites due to rapid clearance. This kinetic difference underscores the metabolic sink effect of 5β-reduction, diverting D4A from tumor-promoting 5α-pathways toward detoxification [1] [3].
Table 2: Functional Comparison of 5α vs. 5β Abiraterone Metabolites
Property | 5α-Reduced Metabolites | 5β-Reduced Metabolites |
---|---|---|
A/B Ring Conformation | Planar (trans-fusion) | Bent (cis-fusion) |
Androgen Receptor Binding | Agonist (nanomolar affinity) | No activity |
Enzyme Inhibition | Weak CYP17A1/3βHSD inhibition | No inhibition |
Tumor Xenograft Effect | Shortens progression-free survival | Neutral |
Clearance Rate | Moderate | Rapid (hepatic/biliary) |
The formation of 5β-Abi is governed by the substrate selectivity and catalytic efficiency of key enzymes:
AKR1D1 expression is highest in the liver and kidneys, explaining the systemic clearance of 5β-Abi, though low-level activity exists in prostate tissue [5].
3β-HSD (HSD3B1/HSD3B2):
Polymorphisms in HSD3B1 (e.g., 1245A>C) enhance enzyme stability and correlate with accelerated D4A formation and poorer abiraterone response in CRPC [1] [6].
Competition with 5α-Reductases:
Table 3: Enzymatic Kinetics for D4A Metabolism
Enzyme | Gene | Tissue Localization | Km (μM) for D4A | Relative Activity |
---|---|---|---|---|
5α-Reductase 1 | SRD5A1 | Prostate, skin, liver | 0.8–1.2 | High |
5α-Reductase 2 | SRD5A2 | Prostate, genital skin | 0.5–0.9 | High |
5β-Reductase | AKR1D1 | Liver, kidney | 2.5–4.0 | Moderate |
3β-HSD (Type 1) | HSD3B1 | Placenta, prostate, breast | 0.3–0.7 | High |
Pharmacological modulation of steroidogenic enzymes redirects abiraterone metabolism, offering a strategy to optimize therapeutic efficacy:
This selective inhibition prevents the formation of tumor-promoting 5α-Abi while preserving D4A accumulation—a metabolite with broader anti-androgen activity than abiraterone itself [1] [6].
Limitations and Considerations:
Table 4: Effect of Dutasteride on Abiraterone Metabolites in CRPC Patients
Metabolite | Pre-Dutasteride (nM) | Post-Dutasteride (nM) | Change (%) | P-value |
---|---|---|---|---|
D4A | 9.96 ± 3.21 | 18.20 ± 5.67 | +83% | 0.002 |
3-Keto-5α-Abi (5α-Abi) | 25.80 ± 7.54 | 2.94 ± 0.89 | -89% | <0.001 |
3α-OH-5α-Abi | 6.12 ± 1.98 | 0.82 ± 0.24 | -87% | <0.001 |
3-Keto-5β-Abi (5β-Abi) | 8.45 ± 2.31 | 8.21 ± 2.17 | -3% | >0.05 |
3α-OH-5β-Abi | 3.67 ± 1.02 | 3.72 ± 1.11 | +1% | >0.05 |
CAS No.:
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8